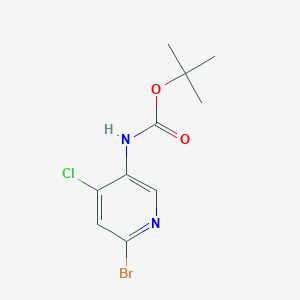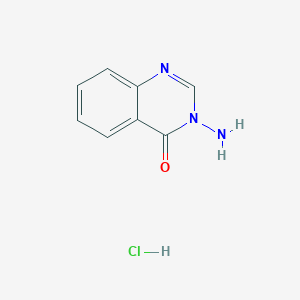
3-Aminoquinazolin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoquinazolin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinazolin-4(3H)-one hydrochloride typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of 2-aminobenzamide with formamide under acidic conditions to yield the desired quinazolinone structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Aminoquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which exhibit enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
3-Aminoquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminoquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as PARP-1/2, which are involved in DNA repair processes . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds also exhibit antitumor activity and are used as PARP-1/2 inhibitors.
Substituted quinazolinones: Various substituted quinazolinones have been studied for their antimicrobial, antifungal, and anti-inflammatory properties.
Uniqueness
3-Aminoquinazolin-4(3H)-one hydrochloride stands out due to its broad spectrum of biological activities and its potential for modification through various chemical reactions. Its ability to inhibit specific enzymes and disrupt biological pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C8H8ClN3O |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-aminoquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H7N3O.ClH/c9-11-5-10-7-4-2-1-3-6(7)8(11)12;/h1-5H,9H2;1H |
InChI Key |
YCDRATDWNKRHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


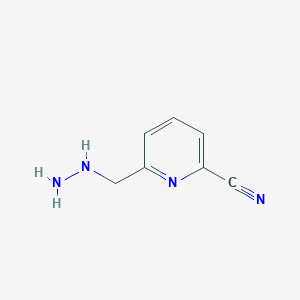
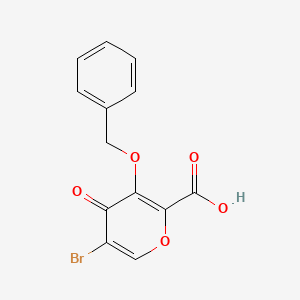
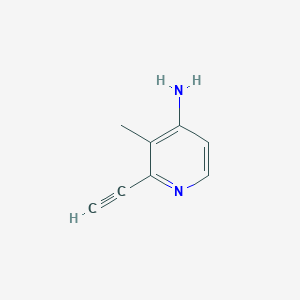
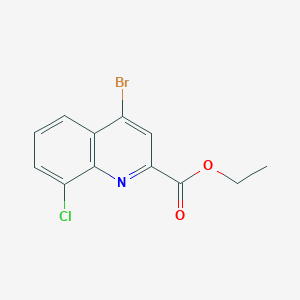
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
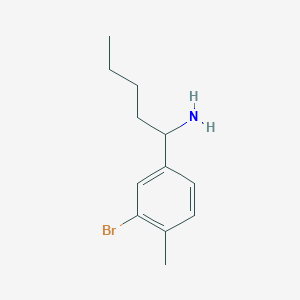

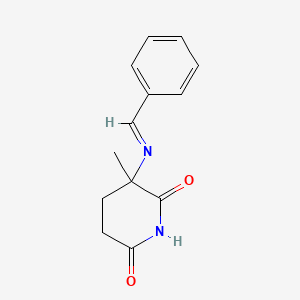
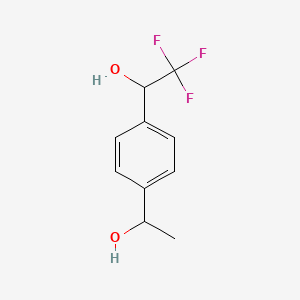

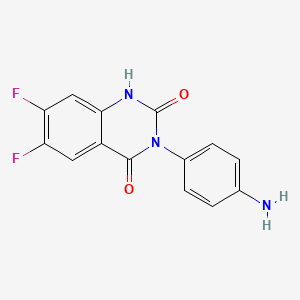
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)
